2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide
Description
2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a hydroxy group, a methyl group, a sulfonyl piperidine moiety, and a phenylbutanamide backbone, making it a versatile molecule for diverse chemical reactions and applications.
Properties
IUPAC Name |
2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14(16-7-5-4-6-8-16)18(2,22)17(21)19-13-15-9-11-20(12-10-15)25(3,23)24/h4-8,14-15,22H,9-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCBZZZDRZFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C(=O)NCC2CCN(CC2)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Piperidine Moiety: The synthesis begins with the preparation of the 1-methylsulfonylpiperidine intermediate. This can be achieved by reacting piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidine Moiety: The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent to introduce the 4-methyl group.
Formation of the Butanamide Backbone: The butanamide backbone can be synthesized through a series of reactions starting from a suitable precursor such as 3-phenylbutanoic acid. This involves the formation of an amide bond by reacting the acid with an amine.
Final Coupling: The final step is the coupling of the hydroxy-methyl group with the piperidine moiety, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of sulfonyl piperidine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, 2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl piperidine moiety could play a crucial role in binding to the active site of enzymes, while the hydroxy and phenyl groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-methyl-3-phenylbutanamide: Lacks the sulfonyl piperidine moiety, which may reduce its biological activity.
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide: Lacks the hydroxy group, potentially affecting its reactivity and binding properties.
2-hydroxy-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide: Lacks the sulfonyl group, which may alter its chemical stability and biological interactions.
Uniqueness
The presence of both the hydroxy group and the sulfonyl piperidine moiety in 2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide makes it unique. This combination of functional groups provides a balance of reactivity and stability, enhancing its potential for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
